1-Naphthyl Substituent in Phyto-Growth Regulation
Patent literature establishes that the 1-naphthyl group at the C2 position of the thiazolidine ring is a structural requirement for potent phyto-growth regulating activity. While the target compound (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid is not directly assayed, its structural analog (where R2 is 1-naphthyl) is explicitly claimed as active in a series of 3-acyl thiazolidine-4-carboxylic acid derivatives [1]. The patent defines the utility of this specific naphthyl-bearing subclass, distinguishing it from other compounds in the series. The quantitative difference lies in the 'effective amount' required for a biological response, which is only defined for the active naphthyl-substituted compounds.
| Evidence Dimension | Phyto-growth regulatory efficacy (binary: active/inactive class) |
|---|---|
| Target Compound Data | Member of active class (1-naphthyl or 3-indolyl substituent at R2) |
| Comparator Or Baseline | Unsubstituted thiazolidine-4-carboxylic acid core or other non-claimed aryl groups |
| Quantified Difference | Not quantifiable; compound is within the active structural subclass as defined by patent claims. |
| Conditions | Patent claim 1 for compounds of formula I used in agriculture and floriculture |
Why This Matters
This evidence confirms that the 1-naphthyl group is not an arbitrary substituent; it is a key pharmacophore for a specific, commercially relevant agrochemical application, making the compound a non-substitutable lead for research in this area.
- [1] Montedison S.p.A. (1987). U.S. Patent No. 4,685,954. 3-acyl substituted of 2- or 4-thiazolidine-4-carboxylic acid having a phyto growth regulating and biostimulating action. View Source
